N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N2-(carbamoyl)oxalic acid) backbone. The compound features a pyridin-4-yl-substituted piperidin-4-ylmethyl group at the N1 position. This structure confers unique physicochemical properties, such as moderate polarity due to the pyridine ring and the hydrogen-bonding capacity of the oxalamide moiety.
Properties
IUPAC Name |
N'-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c14-12(18)13(19)16-9-10-3-7-17(8-4-10)11-1-5-15-6-2-11/h1-2,5-6,10H,3-4,7-9H2,(H2,14,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKFXCNSGNVNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves the reaction of 1-(pyridin-4-yl)piperidine with oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the amine to form the final oxalamide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxalamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The oxalamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Key Observations:
The ferrocenyl group in 2c/3c introduces redox activity, a feature absent in the target compound .
Hydrogen-Bonding and Solubility :
- The pyridin-4-yl group in the target compound may improve water solubility via hydrogen bonding, whereas chloro/fluoro substituents in 1c and 2c reduce solubility .
Biological Target Specificity :
- DMPI/CDFII () act as MRSA synergists, suggesting antimicrobial applications, whereas 1c and 2c/3c are kinase inhibitor analogs, indicating divergent therapeutic targets .
Spectroscopic Characterization
Biological Activity
N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the reaction of 1-(pyridin-4-yl)piperidine with oxalyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate that subsequently reacts with an amine to yield the final product. The chemical structure can be represented as follows:
This compound features a piperidine ring and an oxalamide group, which are significant for its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The piperidine moiety is known for its role in modulating neurotransmitter systems, while the oxalamide group may influence enzyme inhibition and receptor binding.
Key Mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to interact with ion channels, such as the Kir channel in Aedes aegypti mosquitoes, disrupting excretory functions .
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The compound's structural features contribute to its effectiveness as an antibacterial agent .
Anticancer Potential
Preliminary findings suggest that derivatives of this compound may act as agonists for human caseinolytic protease P (HsClpP), presenting a novel approach in cancer treatment strategies .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound. Below are notable findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
